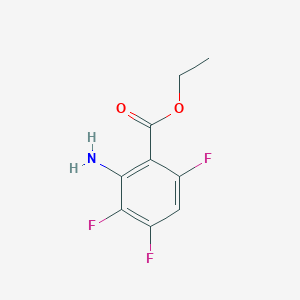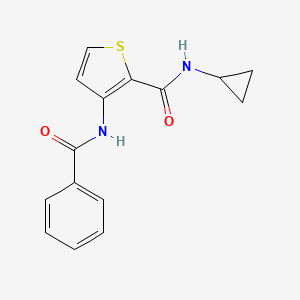
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C14H17N5O5S and its molecular weight is 367.38. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research on the synthesis of thio- and furan-fused heterocycles has led to the development of novel classes of compounds with potential applications in various fields of chemistry and pharmacology. The synthesis process often involves the starting from corresponding acid derivatives and undergoing intramolecular cyclization. These processes yield complex structures with unique chemical properties, suitable for further functionalization and exploration in medicinal chemistry and material science (Ergun, Dengiz, Ozer, Şahin, & Balci, 2014).
Antimicrobial and Anticancer Activities
Certain compounds derived from the reaction of specific heterocyclic precursors with other chemical entities have shown antimicrobial and anticancer activities. The structural modifications and the introduction of various functional groups into the core structure play a significant role in determining the biological activities of these compounds. For instance, the synthesis and evaluation of pyridines, thioamides, thiazoles, and related derivatives from specific starting materials have demonstrated promising results against various microorganisms and cancer cell lines (Zaki, Al-Gendey, & Abdelhamid, 2018).
Analytical and Spectral Studies
The analytical and spectral study of compounds containing the furan ring has been conducted to explore their chemical and physical properties, as well as their potential applications. Such studies often involve the synthesis of organic ligands and their metal complexes, aimed at investigating their chelating properties and biological activities. These investigations contribute to the understanding of the molecular structure and reactivity of furan-containing compounds, paving the way for their application in the development of new materials and drugs (Patel, 2020).
Insecticidal Activity
Research into the development of agrochemicals has led to the synthesis of novel compounds with insecticidal activity. The structure-activity relationship studies of these compounds reveal that certain modifications, such as the introduction of a sulfonyloxy group, can significantly enhance their effectiveness against specific pests. These findings are crucial for the development of new, more effective insecticides with potential applications in agriculture (Ohno, Nagaoka, Hirai, Uchida, Kochi, Yamada, & Tokumura, 2010).
Propiedades
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O5S/c1-25(22,23)19-6-5-18(14(19)21)13(20)15-3-4-17-9-12(8-16-17)11-2-7-24-10-11/h2,7-10H,3-6H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPZQGDFUMQQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Chloro-4-methylphenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2540410.png)
![2-(4-Methylphenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2540415.png)

![3-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2540417.png)
![6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2540418.png)


![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2540421.png)
![N-(4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2540422.png)
![2-Methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2540424.png)
![[3-(Trifluoromethyl)cyclobutyl]methanol](/img/structure/B2540427.png)
![3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2540428.png)
